molecular formula C24H27NO B2824032 N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide CAS No. 701254-00-4

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide

Cat. No. B2824032
CAS RN: 701254-00-4
M. Wt: 345.486
InChI Key: XDJDOICOLVQZMC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide, also known as MPAC, is a promising compound in the field of medicinal chemistry. It belongs to the class of adamantane derivatives and has shown potential in various scientific research applications.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Studies on anticonvulsant enaminones have highlighted the importance of hydrogen bonding and molecular structure, revealing that the arrangement of cyclohexene and aromatic rings significantly influences compound stability and interactions (Kubicki, Bassyouni, & Codding, 2000).

Kinase Inhibition for Cancer Therapy

Research into N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrates the potential of adamantane derivatives in selectively inhibiting kinases, offering pathways for cancer treatment (Schroeder et al., 2009).

NF-kappaB and AP-1 Gene Expression Inhibition

Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide show promise in inhibiting transcription factors NF-kappaB and AP-1, indicating potential for therapeutic applications in inflammation and cancer (Palanki et al., 2000).

properties

IUPAC Name

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-17-7-9-21(10-8-17)25-22(26)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDOICOLVQZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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